Lower δ-Lactam Formation than Pbf and (Boc)2
In a direct comparative study, Fmoc-Arg(NO2)-OH produced only 3% of the detrimental δ-lactam side-product after 30 minutes of activation, compared to 12% for Fmoc-Arg(Pbf)-OH and 60% for Fmoc-Arg(Boc)2-OH under identical conditions [1]. This low level of side-reaction translated into a high coupling efficiency (>99% yield) for the NO2 derivative, whereas the high lactam formation with (Boc)2 resulted in a low coupling efficiency of only 28% [1].
| Evidence Dimension | δ-Lactam Formation and Coupling Yield |
|---|---|
| Target Compound Data | δ-Lactam: 3% (at 30 min); Coupling yield: >99% |
| Comparator Or Baseline | Fmoc-Arg(Pbf)-OH: δ-Lactam: 12% (at 30 min); Fmoc-Arg(Boc)2-OH: δ-Lactam: 60% (at 30 min), coupling yield: 28% |
| Quantified Difference | 4-fold lower δ-lactam than Pbf; 20-fold lower than (Boc)2; >71 percentage-point higher coupling yield than (Boc)2 |
| Conditions | Activation with DIC/OxymaPure in DMF; peptidyl resin coupling |
Why This Matters
Minimization of δ-lactam formation is critical for achieving high coupling yields and final peptide purity, reducing the need for costly re-synthesis or extensive purification.
- [1] de la Torre BG, Kumar A, Albericio F. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis. Int J Mol Sci. 2020 Jun 23;21(12):4464. doi: 10.3390/ijms21124464. PMID: 32599835; PMCID: PMC7352207. View Source
